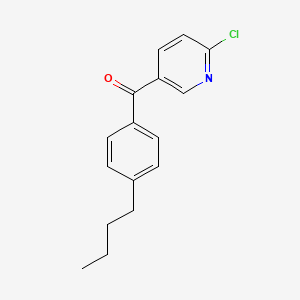

5-(4-Butylbenzoyl)-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-2-3-4-12-5-7-13(8-6-12)16(19)14-9-10-15(17)18-11-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFNRUZCKDQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Butylbenzoyl)-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(4-Butylbenzoyl)-2-chloropyridine, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. While specific public data on this compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its synthesis, characterization, and potential as a versatile molecular building block.

Core Compound Identification and Physicochemical Profile

The structural features—a nucleophilic center, a leaving group (chlorine), and a lipophilic benzoyl moiety—make it a prime candidate for scaffold-based drug design.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | (4-butylphenyl)(6-chloro-3-pyridinyl)methanone | [1] |

| Synonym(s) | This compound | [1] |

| MDL Number | MFCD07775832 | [1] |

| CAS Number | Not Assigned | [1] |

| Molecular Formula | C₁₆H₁₆ClNO | [1] |

| Molecular Weight | 273.76 g/mol | [1] |

| InChI Key | NETFNRUZCKDQRG-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥97% | [1] |

| Predicted XLogP3 | ~4.5 - 5.5 | (Structure-based estimation) |

| Predicted Solubility | Soluble in organic solvents (MDC, Acetone, Methanol); Insoluble in water. | [1] |

Note: Some properties are predicted based on the structure and data from analogous compounds due to a lack of specific experimental data.

Strategic Synthesis Methodologies

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on its structure, two primary retrosynthetic pathways can be proposed: a classical Friedel-Crafts acylation and a modern palladium-catalyzed cross-coupling reaction. The choice between these methods depends on starting material availability, scalability, and tolerance to reaction conditions.

Pathway A: Friedel-Crafts Acylation

This is a cornerstone of organic synthesis for forming aryl ketones via electrophilic aromatic substitution.[2] The strategy involves the reaction of an acyl chloride with an aromatic ring, activated by a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

Reaction Scheme:

Caption: Proposed Friedel-Crafts Acylation Workflow.

Experimental Protocol (Proposed):

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

-

Catalyst Suspension: Cool the suspension to 0 °C in an ice bath with constant stirring.

-

Reactant Addition: Slowly add a solution of 4-butylbenzoyl chloride (1.0 eq.) in anhydrous DCM to the suspension.

-

Substrate Introduction: Add 2-chloropyridine (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The pyridine nitrogen will complex with AlCl₃, which may require additional catalyst.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Trustworthiness: The key to this reaction is the formation of a highly electrophilic acylium ion from the 4-butylbenzoyl chloride and AlCl₃.[2] The primary challenge is controlling the regioselectivity. The chloro group at the 2-position is deactivating, while the pyridine nitrogen is also deactivating upon coordination with the Lewis acid. Acylation is expected to occur at the C5 position, which is meta to the deactivating chloro group and less sterically hindered. The protocol is self-validating through in-process monitoring (TLC/LC-MS) and final product characterization.

Pathway B: Palladium-Catalyzed Carbonylative Suzuki Coupling

A more contemporary approach involves a three-component palladium-catalyzed reaction, which couples an aryl halide, carbon monoxide, and an organoboron species.[5] This method offers excellent functional group tolerance and high selectivity, though it requires more specialized equipment for handling carbon monoxide.

Reaction Scheme:

Sources

An In-depth Technical Guide to 5-(4-Butylbenzoyl)-2-chloropyridine: A Novel Bacterial Topoisomerase Inhibitor

Introduction: Unveiling a New Frontier in Antibacterial Research

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents that can circumvent existing resistance mechanisms. One of the most promising avenues of research lies in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs). These agents target the essential bacterial enzymes DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication and cell division. Unlike traditional fluoroquinolones, NBTIs bind to a distinct site on these enzymes, thereby retaining activity against many drug-resistant bacterial strains.

This technical guide provides a comprehensive overview of a prominent member of this class: 5-(4-Butylbenzoyl)-2-chloropyridine . Also known by its research code REDX07623, this molecule has demonstrated potent, broad-spectrum activity against a range of clinically significant Gram-positive and Gram-negative pathogens, including notoriously difficult-to-treat organisms. We will delve into its molecular structure, synthesis, spectroscopic characterization, and its compelling mechanism of action as a dual-targeting antibacterial agent. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the discovery and development of next-generation antibiotics.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound with the chemical formula C₁₆H₁₆ClNO. Its structure features a central pyridine ring chlorinated at the 2-position and acylated at the 5-position with a 4-butylbenzoyl group. This specific arrangement of functional groups is crucial for its biological activity.

The molecular architecture can be systematically named as (4-butylphenyl)(6-chloro-3-pyridinyl)methanone . The key structural features include the electron-withdrawing chlorine atom on the pyridine ring and the lipophilic n-butyl group on the benzoyl moiety, which are critical for its interaction with the target enzymes and for its pharmacokinetic properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClNO | N/A |

| Molecular Weight | 273.76 g/mol | N/A |

| IUPAC Name | (4-butylphenyl)(6-chloropyridin-3-yl)methanone | N/A |

| Synonyms | This compound, REDX07623 | [1] |

| InChI | InChI=1S/C16H16ClNO/c1-2-3-4-12-5-7-13(8-6-12)16(19)14-9-10-15(17)18-11-14/h5-11H,2-4H2,1H3 | N/A |

| InChIKey | NETFNRUZCKDQRG-UHFFFAOYSA-N | N/A |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of the 4-butylbenzoyl group onto the electron-rich pyridine ring. The choice of a Lewis acid catalyst is critical to activate the acylating agent and to overcome the inherent deactivation of the pyridine ring by the chloro substituent.

Conceptual Workflow of Synthesis

Caption: A conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothesized)

The following protocol is a representative procedure based on established Friedel-Crafts acylation methodologies, as specific experimental details for REDX07623 are not publicly available.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Formation of the Acylium Ion: 4-Butylbenzoyl chloride (1.0 equivalent) dissolved in DCM is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion electrophile. The formation of this highly reactive species is the cornerstone of the Friedel-Crafts reaction, driven by the strong Lewis acidity of AlCl₃.[2]

-

Acylation: A solution of 2-chloropyridine (1.1 equivalents) in DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours, or until completion as monitored by thin-layer chromatography (TLC). The regioselectivity of the acylation at the 5-position is directed by the electronic properties of the substituted pyridine ring.

-

Work-up: The reaction is carefully quenched by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride-ketone complex and separates the organic and aqueous layers. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While the specific data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the phenyl rings. The butyl chain will exhibit characteristic aliphatic signals: a triplet for the terminal methyl group, and multiplets for the three methylene groups. The pyridine protons will appear as doublets and a doublet of doublets, with coupling constants indicative of their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The aromatic carbons will resonate in the 120-150 ppm region, while the aliphatic carbons of the butyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band around 1660-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The C-Cl stretch will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the butyl chain.

Applications and Biological Activity: A Dual-Targeting Antibacterial Agent

This compound (REDX07623) has emerged as a potent novel bacterial topoisomerase inhibitor (NBTI) with a promising preclinical profile.[1]

Mechanism of Action

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, the essential type II topoisomerases in bacteria.[1] This dual action is a significant advantage as it can reduce the frequency of resistance development. The proposed mechanism involves the binding of the molecule to a site on the enzyme-DNA complex that is distinct from the binding site of fluoroquinolones. This explains its activity against fluoroquinolone-resistant strains.[1]

Caption: The dual-targeting mechanism of action of this compound.

Antibacterial Spectrum

Research has demonstrated that this compound possesses broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1] This includes activity against clinically important drug-resistant pathogens. The potent inhibition of both E. coli DNA gyrase and topoisomerase IV has been confirmed in in vitro assays.[1]

Potential for Drug Development

The unique mechanism of action, potent activity, and ability to overcome existing resistance make this compound a highly attractive lead compound for the development of new antibiotics. Further optimization of its structure could lead to candidates with improved pharmacokinetic and safety profiles, addressing the urgent need for new treatments for multidrug-resistant infections.

Conclusion

This compound represents a significant advancement in the field of antibacterial drug discovery. Its well-defined molecular structure, accessible synthesis, and, most importantly, its potent dual-targeting mechanism of action against bacterial topoisomerases position it as a valuable scaffold for the development of next-generation antibiotics. The in-depth understanding of its chemical and biological properties, as outlined in this guide, is crucial for researchers dedicated to combating the global threat of antimicrobial resistance. Continued investigation into this and related compounds is warranted to unlock their full therapeutic potential.

References

-

Charrier, C., et al. (2017). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy, 61(5), e02100-16. Available at: [Link]

- N/A

-

Reeve, A. M. (2005). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 82(11), 1699. Available at: [Link]

Sources

An In-Depth Technical Guide to (4-butylphenyl)(6-chloro-3-pyridinyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-butylphenyl)(6-chloro-3-pyridinyl)methanone, also commonly known by its synonym 5-(4-Butylbenzoyl)-2-chloropyridine, is a synthetic chemical compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a benzoylpyridine core, is recognized as a "privileged structure" due to its recurrence in various biologically active molecules.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications in drug development, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical entity are fundamental for scientific communication and reproducibility.

IUPAC Name: (4-butylphenyl)(6-chloro-3-pyridinyl)methanone

Synonym: this compound

Molecular Formula: C₁₆H₁₆ClNO

Molecular Weight: 273.76 g/mol

Chemical Structure:

Caption: Chemical structure of (4-butylphenyl)(6-chloro-3-pyridinyl)methanone.

Synthesis and Mechanistic Insights

The synthesis of (4-butylphenyl)(6-chloro-3-pyridinyl)methanone can be approached through several established organic chemistry reactions. A prevalent and logical method is the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[2] For the synthesis of the target compound, this would involve the reaction of 2-chloropyridine with 4-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for (4-butylphenyl)(6-chloro-3-pyridinyl)methanone via Friedel-Crafts Acylation.

Mechanistic Rationale:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from 4-butylbenzoyl chloride to form a highly electrophilic acylium ion. The resonance stabilization of this ion is a key driving force for the reaction.

-

Electrophilic Attack: The electron-rich pyridine ring of 2-chloropyridine acts as a nucleophile, attacking the acylium ion. The substitution is expected to occur at the C5 position (meta to the nitrogen and ortho/para to the chloro group), which is the most nucleophilic position on the 2-chloropyridine ring.

-

Rearomatization: A base (which can be the solvent or the AlCl₄⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product.

Experimental Protocol: A General Guideline for Friedel-Crafts Acylation

The following protocol is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Materials:

-

2-Chloropyridine

-

4-Butylbenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Anhydrous inert solvent (e.g., carbon disulfide, dichloromethane)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in the chosen anhydrous solvent.

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Add 4-butylbenzoyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Addition of 2-Chloropyridine: Following the addition of the acyl chloride, add 2-chloropyridine (1.0 equivalent) dropwise, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (4-butylphenyl)(6-chloro-3-pyridinyl)methanone.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in drug development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClNO | - |

| Molecular Weight | 273.76 g/mol | - |

| Appearance | (Predicted) White to off-white solid | - |

| Melting Point | (Predicted) Data not available; likely a solid at room temperature based on similar structures. | - |

| Boiling Point | (Predicted) Data not available; expected to be high due to molecular weight and polarity. | - |

| Solubility | (Predicted) Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | - |

| LogP | (Predicted) A high LogP value is expected due to the butyl and phenyl groups, suggesting good lipophilicity. | - |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the aliphatic protons of the butyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 16 carbon atoms, including the carbonyl carbon at a downfield chemical shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Potential Applications in Drug Development

The benzoylpyridine scaffold is a key pharmacophore in a number of biologically active compounds, suggesting potential therapeutic applications for (4-butylphenyl)(6-chloro-3-pyridinyl)methanone.

Kinase Inhibition

Many kinase inhibitors incorporate a pyridine ring in their structure. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzoylpyridine core could potentially interact with the ATP-binding site of various kinases, leading to their inhibition. Further screening and biological evaluation would be necessary to identify specific kinase targets.

Tubulin Polymerization Inhibition

Recent studies have highlighted the role of 2-benzoylpyridine derivatives as potent inhibitors of tubulin polymerization.[3][4] Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising anticancer agents. The structural similarity of (4-butylphenyl)(6-chloro-3-pyridinyl)methanone to these known tubulin inhibitors suggests it may share this mechanism of action.

Other Potential Therapeutic Areas

The versatility of the benzoylpyridine scaffold means that derivatives could be explored for a range of other therapeutic targets. The presence of the chloro- and butyl- substituents provides opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties for various disease indications.

Conclusion

(4-butylphenyl)(6-chloro-3-pyridinyl)methanone is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established methods such as Friedel-Crafts acylation. The benzoylpyridine core is a well-established pharmacophore, and this particular derivative holds promise for further investigation as a potential therapeutic agent, particularly in the areas of oncology through mechanisms such as kinase inhibition or disruption of tubulin polymerization. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts.

References

-

Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry.[3][4]

-

Friedel–Crafts Acylation. Sigma-Aldrich.[2]

-

Synthesis of 5-chloropyridin-2-yl)alkylamides. ResearchGate.[5]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.[1]

-

2-Benzoylpyridine. Guidechem.[6]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.[7]

-

Process for preparing 2-amino-5-chloropyridine. Google Patents.[8]

-

One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate.[9]

-

Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Medium.

-

One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net.[10]

-

Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. PubMed.[11]

-

(4-Butylphenyl)-(2-chloro-4-pyridinyl)methanone. PubChem.[12]

-

Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. ResearchGate.[13]

-

(4-Fluoro-3-hydroxyphenyl)-[6-(3-hydroxyphenyl)pyridin-2-yl]methanone. PubChem.[14]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.[15]

-

Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents. PubMed.[16]

-

Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors. PubMed.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. portal.tpu.ru [portal.tpu.ru]

- 11. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (4-Butylphenyl)-(2-chloro-4-pyridinyl)methanone | C16H16ClNO | CID 143585158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (4-Fluoro-3-hydroxyphenyl)-[6-(3-hydroxyphenyl)-2-pyridinyl]methanone | C18H12FNO3 | CID 132991416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Butylbenzoyl)-2-chloropyridine retrosynthetic analysis

An In-depth Technical Guide to the Retrosynthetic Analysis of 5-(4-Butylbenzoyl)-2-chloropyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a diaryl ketone featuring a substituted pyridine ring linked to a butyl-substituted phenyl ring via a carbonyl bridge. Molecules of this class serve as crucial intermediates and structural motifs in the development of pharmaceuticals and functional materials. The strategic placement of the chloro-, butyl-, and carbonyl groups offers multiple points for further chemical modification, making a robust and efficient synthesis of this scaffold a topic of significant interest for researchers in organic and medicinal chemistry.

This guide provides a comprehensive retrosynthetic analysis of this compound. Moving beyond a mere recitation of synthetic steps, we will delve into the strategic rationale behind key bond disconnections, evaluate the merits and drawbacks of competing synthetic pathways, and present a detailed, field-proven protocol for its construction. Our analysis is grounded in fundamental principles of organic synthesis, prioritizing modern, efficient, and scalable methodologies.

Core Retrosynthetic Strategy: The Carbonyl Bridge Disconnection

The most logical and strategically sound disconnection in the target molecule is the carbon-carbon bond between the pyridine ring and the carbonyl carbon. This disconnection simplifies the complex diaryl ketone into two more manageable synthons: a 2-chloropyridine fragment and a 4-butylphenyl fragment. This approach opens up several established chemical transformations for forming the key ketone linkage.

Figure 1: Primary retrosynthetic disconnection of the target molecule.

This primary disconnection gives rise to three principal forward-synthesis strategies, each with distinct advantages and challenges.

-

Friedel-Crafts Acylation: The classic, yet often problematic, approach.

-

Organometallic Addition to an Electrophile: A robust and versatile strategy using Grignard or organolithium reagents.

-

Transition-Metal-Catalyzed Cross-Coupling: A modern, highly efficient, and functional-group-tolerant method.

We will now evaluate each of these pathways.

Pathway Evaluation and Strategic Selection

Pathway 1: Friedel-Crafts Acylation

A traditional approach to ketone synthesis involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride, catalyzed by a strong Lewis acid like AlCl₃.[1][2]

-

Forward Synthesis Logic: Acylation of 2-chloropyridine with 4-butylbenzoyl chloride.

Causality and Limitations: This pathway is fundamentally flawed for this specific target. Pyridine and its derivatives are electron-deficient aromatic systems due to the electronegativity of the nitrogen atom. This inherent lack of electron density makes them poor nucleophiles for electrophilic substitution.[3] Furthermore, the pyridine nitrogen acts as a Lewis base, readily coordinating with the AlCl₃ catalyst. This coordination forms a pyridinium salt, which further deactivates the ring towards acylation, effectively shutting down the desired reaction.[3] Consequently, Friedel-Crafts acylation is not a viable strategy for the synthesis of this compound.

Pathway 2: Organometallic Addition to a Pyridyl Electrophile

This strategy represents a powerful and reliable alternative, reversing the polarity of the synthons. Here, the 4-butylphenyl group acts as the nucleophile (in the form of a Grignard or organolithium reagent), and the 2-chloropyridine fragment is functionalized as an electrophile.

-

Forward Synthesis Logic: Addition of 4-butylphenylmagnesium bromide to an electrophilic 2-chloro-5-substituted pyridine, followed by hydrolysis.

Two excellent electrophilic precursors for the pyridine fragment are the nitrile (2-chloro-5-cyanopyridine ) and the aldehyde (2-chloro-5-formylpyridine ).

-

Addition to a Nitrile: The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a classic and high-yielding method for ketone synthesis.[4][5] The intermediate ketimine is readily converted to the desired ketone during aqueous workup.

-

Addition to an Aldehyde: The Grignard reagent would add to the aldehyde to form a secondary alcohol. This would necessitate a subsequent oxidation step (e.g., using PCC, Swern, or Dess-Martin oxidation) to furnish the ketone. While effective, this adds an extra step to the synthesis compared to the nitrile route.

The Grignard addition to 2-chloro-5-cyanopyridine is therefore identified as a highly promising and direct route.

Figure 2: Workflow for the Grignard addition to a nitrile pathway.

Pathway 3: Palladium-Catalyzed Acylative Cross-Coupling

Modern synthetic chemistry offers powerful tools for C-C bond formation, with palladium-catalyzed cross-coupling reactions being paramount. The Suzuki-Miyaura coupling, in particular, can be adapted for ketone synthesis, offering high functional group tolerance and mild reaction conditions.[6][7][8]

-

Forward Synthesis Logic: Coupling of a 2-chloropyridine derivative with a 4-butylbenzoyl derivative.

A highly effective variant is the Suzuki coupling between an organoboronic acid and an acyl chloride.[7][9]

-

Reagents: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (a boronic ester) and 4-butylbenzoyl chloride.

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).

This approach is highly efficient and avoids the use of strongly nucleophilic or basic organometallic reagents, making it compatible with a wider range of functional groups. However, it may require the synthesis of a specialized boronic ester intermediate, which can add steps compared to the Grignard approach.

| Pathway | Key Reaction | Precursors | Advantages | Disadvantages |

| 1. Friedel-Crafts | Electrophilic Aromatic Substitution | 2-chloropyridine, 4-butylbenzoyl chloride | Conceptually simple | Ineffective for electron-poor pyridines; catalyst deactivation.[3] |

| 2. Grignard | Nucleophilic Addition-Elimination | 2-chloro-5-cyanopyridine, 4-butylphenylmagnesium bromide | High-yielding, reliable, direct, uses readily available starting materials. | Requires strictly anhydrous conditions; Grignard reagent is a strong base.[4][10] |

| 3. Suzuki Coupling | Pd-Catalyzed Cross-Coupling | 2-chloro-5-boronic ester, 4-butylbenzoyl chloride | Excellent functional group tolerance, mild conditions, high yields.[6][8] | Requires synthesis of boronic ester; catalyst cost can be a factor. |

Synthesis of Key Intermediates

A successful synthesis relies on the availability of its starting materials. Here we outline the preparation of the two key precursors for our chosen pathway.

A. Synthesis of 4-Butylphenylmagnesium Bromide

This Grignard reagent is prepared in a standard fashion from 1-bromo-4-butylbenzene.

Figure 3: Synthesis of the required Grignard reagent.

-

Friedel-Crafts Alkylation: Benzene can be alkylated with 1-chlorobutane using a Lewis acid catalyst (e.g., AlCl₃) to produce butylbenzene.

-

Bromination: Electrophilic bromination of butylbenzene with Br₂ and a catalyst like FeBr₃ will direct the bromine to the para position due to the ortho-, para-directing nature of the alkyl group, yielding 1-bromo-4-butylbenzene.

-

Grignard Formation: Reaction of 1-bromo-4-butylbenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) yields the desired Grignard reagent.[4][10]

B. Synthesis of 2-Chloro-5-cyanopyridine

This key intermediate can be synthesized from 2-amino-5-chloropyridine via a Sandmeyer reaction.

-

Chlorination of 2-Aminopyridine: 2-aminopyridine can be selectively chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) or by reacting it with HCl in the presence of an oxidizing agent.[11][12][13] Using a strongly acidic medium like 70% sulfuric acid with chlorine gas provides good yields and minimizes dichlorination.[13]

-

Sandmeyer Reaction: The resulting 2-amino-5-chloropyridine is then converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid (e.g., H₂SO₄/H₂O) at low temperature (0-5 °C). This unstable intermediate is then treated with a solution of copper(I) cyanide (CuCN) to introduce the cyano group at the 5-position, displacing the diazonium group as N₂ gas.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the final, convergent step of the synthesis. Safety Note: All operations should be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction.

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel, oven-dried

-

Ice-water bath

-

Reagents: 2-chloro-5-cyanopyridine, 4-butylphenylmagnesium bromide (1.0 M solution in THF), anhydrous THF, 3 M HCl (aq), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with nitrogen inlet), and a rubber septum.

-

Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

-

Reagent Charging:

-

To the reaction flask, add 2-chloro-5-cyanopyridine (1.0 eq).

-

Using a dry syringe, add anhydrous THF (approx. 5 mL per mmol of nitrile) to dissolve the starting material.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Grignard Addition:

-

Measure 4-butylphenylmagnesium bromide solution (1.2 eq) and transfer it to the dropping funnel via cannula or a dry syringe.

-

Add the Grignard solution dropwise to the stirred nitrile solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete formation of the imine intermediate.

-

-

Reaction Quench and Hydrolysis:

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous HCl. Caution: The quench is exothermic.

-

Once the initial exotherm subsides, add enough 3 M HCl to make the aqueous layer acidic (pH ~1-2).

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the imine to the ketone.

-

-

Work-up and Isolation:

-

Cool the mixture to room temperature. Transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a pure solid.

-

Conclusion

The retrosynthetic analysis of this compound reveals that a Grignard-based strategy is superior to classical Friedel-Crafts acylation and presents a more direct alternative to modern cross-coupling reactions for this specific target. By disconnecting the central C-CO bond to generate a nucleophilic 4-butylphenyl synthon and an electrophilic 2-chloro-5-cyanopyridine synthon, a robust and efficient forward synthesis is achieved. The detailed protocol provided herein constitutes a self-validating and scalable system for researchers requiring access to this valuable chemical intermediate.

References

-

One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry - ACS Publications. [Link][6][14]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link][7]

-

Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link][9]

-

Process for preparing 2-amino-5-chloropyridine. Google Patents. [11][13]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link][15]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link][10]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link][2]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link][3]

-

Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed Central. [Link][5]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

- 13. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. m.youtube.com [m.youtube.com]

5-(4-Butylbenzoyl)-2-chloropyridine starting material sourcing

An In-depth Technical Guide to the Sourcing and Synthesis of 5-(4-Butylbenzoyl)-2-chloropyridine

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic sourcing of starting materials and the synthetic routes for producing this compound. This document emphasizes the critical aspects of raw material selection, detailed synthetic protocols, in-process quality control, and the underlying chemical principles that govern the synthesis. By integrating field-proven insights with established chemical theory, this guide aims to serve as an authoritative resource for the reliable laboratory-scale and scale-up production of this key chemical intermediate.

Introduction and Strategic Importance

This compound, with CAS Number 201339-33-5, is a ketone derivative featuring a substituted pyridine ring linked to a butyl-substituted phenyl group. Its structural motifs make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The 2-chloropyridine moiety provides a reactive site for nucleophilic substitution, while the benzoyl group can be subject to further chemical modifications. The butyl group imparts lipophilicity, which can be crucial for the biological activity of downstream products.

The reliable synthesis of this molecule is predicated on a robust supply chain for two key precursors: a derivative of 2-chloropyridine-5-carboxylic acid and butylbenzene. This guide will meticulously detail the sourcing of these materials and the subsequent chemical transformations required to yield the target compound with high purity and efficiency.

Sourcing of Key Starting Materials

The successful synthesis of this compound begins with the careful selection and qualification of its primary starting materials. The two core building blocks are butylbenzene and 2-chloropyridine-5-carboxylic acid (or its activated form, the acyl chloride).

Butylbenzene (CAS: 104-51-8)

Butylbenzene serves as the aromatic substrate in the key Friedel-Crafts acylation step. It is a readily available commercial chemical.

-

Causality of Selection: Butylbenzene is chosen for its alkyl-substituted benzene ring, which is activated towards electrophilic aromatic substitution. The butyl group directs the incoming acyl group primarily to the para position due to steric hindrance and electronic effects, leading to the desired 4-substituted product.

-

Quality Considerations: When sourcing butylbenzene, a purity of ≥99% is recommended to minimize side reactions. Key impurities to screen for include other isomers of butylbenzene and residual starting materials from its own synthesis (e.g., benzene, butanol, or butyl halides).

Table 1: Representative Suppliers for Butylbenzene

| Supplier | Grade | Purity | Notes |

| Sigma-Aldrich | Reagent Grade | ≥99% | Suitable for laboratory and small-scale synthesis. |

| Thermo Scientific | 99% | 99% | Offered under the Alfa Aesar and Thermo Scientific Chemicals brands.[1] |

| TCI America | >99.0% | >99.0% | High-purity grade suitable for demanding applications. |

2-Chloropyridine-5-carboxylic Acid (CAS: 5326-23-8)

This precursor, also known as 6-chloronicotinic acid, is the source of the acyl group. It is a specialty chemical available from several reputable suppliers.

-

Causality of Selection: This molecule contains the necessary 2-chloropyridine core and a carboxylic acid function that can be readily activated to an acyl chloride for the Friedel-Crafts reaction.

-

Quality Considerations: Purity of ≥98% is critical. Potential impurities may include isomers or di-chlorinated species. The material should be a free-flowing solid, as clumps may indicate moisture absorption, which can interfere with the subsequent acyl chloride formation step.

Table 2: Representative Suppliers for 2-Chloropyridine-5-carboxylic Acid

| Supplier | Product Name | Purity | Notes |

| Thermo Scientific | 6-Chloronicotinic acid | 99% | Suitable for synthesis applications.[1] |

| Chem-Impex | 6-Chloronicotinic acid | >98.0% | A versatile building block for pharmaceuticals and agrochemicals.[2] |

| ChemScene | 6-Chloronicotinic acid | ≥96% | Offered for research and development purposes.[3] |

| Indian Manufacturers | 6-Chloro Nicotinic Acid | 98-99% | Several Indian suppliers offer this material in bulk quantities.[4] |

Synthetic Methodology

The synthesis of this compound is a two-step process commencing with the activation of the carboxylic acid, followed by the Lewis acid-catalyzed acylation of butylbenzene.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloropyridine-5-carbonyl Chloride

The carboxylic acid must first be converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

-

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas. This process is highly favorable as the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.[5]

Experimental Protocol: 2-Chloropyridine-5-carbonyl Chloride

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-chloropyridine-5-carboxylic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (nitrogen or argon), slowly add thionyl chloride (SOCl₂, ~3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under vacuum. The resulting crude 2-chloropyridine-5-carbonyl chloride, typically a solid or high-boiling oil, can be used in the next step without further purification. A similar procedure using phosphorous oxychloride and phosphorous pentachloride has also been reported.[6]

Step 2: Friedel-Crafts Acylation of Butylbenzene

This core C-C bond-forming step utilizes a strong Lewis acid, typically aluminum chloride (AlCl₃), to catalyze the electrophilic aromatic substitution of butylbenzene with the newly formed acyl chloride.

-

Mechanistic Rationale: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[7] This acylium ion is then attacked by the electron-rich π-system of the butylbenzene ring. The butyl group, being an ortho-, para-director, guides the acylation primarily to the para position. A subsequent deprotonation of the resulting arenium ion intermediate by AlCl₄⁻ regenerates the aromaticity and the AlCl₃ catalyst, yielding the final ketone product.[8] However, since the product ketone is a Lewis base, it complexes with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[6]

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Experimental Protocol: this compound

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the stirred suspension to 0-5°C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve the crude 2-chloropyridine-5-carbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes.

-

Butylbenzene Addition: Add butylbenzene (1.1 eq) dropwise to the reaction mixture, again keeping the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench it by pouring it onto crushed ice, followed by the careful addition of 3M HCl to decompose the aluminum complexes.[9]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

-

Analytical and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product and to ensure that starting materials meet the required specifications.

Table 3: Recommended Analytical Methods

| Technique | Purpose | Typical Parameters & Expected Results |

| ¹H NMR | Structural Confirmation | For this compound: Expect signals corresponding to the butyl chain protons (triplet ~0.9 ppm, multiplet ~1.3-1.6 ppm, triplet ~2.7 ppm), aromatic protons on the butyl-phenyl ring (two doublets ~7.3 and 7.7 ppm), and the three protons on the chloropyridine ring (doublets and a doublet of doublets in the 7.5-9.0 ppm region). |

| ¹³C NMR | Structural Confirmation | Expect signals for the carbonyl carbon (~195 ppm), carbons of the two aromatic rings, and the four distinct carbons of the butyl group. |

| HPLC | Purity Assessment | Method: Reversed-phase C18 column. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[10] Detection: UV at ~254 nm. A single major peak with >98% area is desired. |

| GC-MS | Purity & Impurity ID | Confirms the molecular weight of the product (m/z for C₁₆H₁₆ClNO is 273.09). Useful for identifying volatile impurities from starting materials or side products.[11] |

| FTIR | Functional Group ID | Strong carbonyl (C=O) stretch expected around 1660-1680 cm⁻¹. |

Safety and Handling

-

2-Chloropyridine-5-carboxylic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Use acid-resistant gloves and a face shield.

-

Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (glove box or under an inert atmosphere).

-

2-Chloropyridine-5-carbonyl Chloride: As an acyl chloride, it is expected to be corrosive and a lachrymator. Handle with extreme care in a fume hood.

-

Solvents (DCM, Toluene): Dichloromethane is a suspected carcinogen. Toluene is flammable. Minimize exposure and handle in a well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

Conclusion

The synthesis of this compound is a well-defined process that relies on the classic and robust Friedel-Crafts acylation reaction. Success in this synthesis is contingent upon three pillars: diligent sourcing of high-purity starting materials, meticulous execution of the experimental protocols under anhydrous conditions, and comprehensive analytical characterization of the final product. By adhering to the principles and methodologies outlined in this guide, researchers and development professionals can confidently and reliably produce this valuable chemical intermediate for their ongoing scientific endeavors.

References

-

SIELC Technologies. Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column. [Link]

-

PrepChem. Synthesis of 6-chloronicotinoyl chloride. [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

YouTube. 18.2d EAS Friedel Crafts Alkylation and Acylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

PubChem. 6-Chloronicotinic acid. [Link]

-

LibreTexts Chemistry. Conversion of carboxylic acids to acid chlorides. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. [Link]

-

PubMed. Analysis of human skin emanations by gas chromatography/mass spectrometry. 2. Identification of volatile compounds that are candidate attractants for the yellow fever mosquito (Aedes aegypti). [Link]

-

MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

-

ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [Link]

-

PubMed. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]

-

ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

-

PubMed. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. [Link]

Sources

- 1. 6-Chloronicotinic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Chloronicotinic acid manufacturers and suppliers in india [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 5-(4-Butylbenzoyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Butylbenzoyl)-2-chloropyridine is a diaryl ketone that serves as a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzoyl group attached to a chloropyridine core, makes it a versatile building block for further functionalization. This guide provides a comprehensive overview of the plausible synthetic routes for the formation of this compound, with a primary focus on the Friedel-Crafts acylation pathway. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss alternative synthetic strategies, offering a robust resource for researchers in the field.

Part 1: Synthesis of Key Precursors

The successful synthesis of this compound is contingent on the availability of its two primary precursors: 2-chloropyridine and 4-butylbenzoyl chloride.

Synthesis of 2-Chloropyridine

2-Chloropyridine can be synthesized through various methods. One common industrial approach involves the chlorination of pyridine.[1] Alternative methods include the reaction of 2-aminopyridine with a diazotizing agent in the presence of a chloride source.[2] Another route starts from 2-hydroxypyridine (or its tautomer, 2-pyridone), which can be converted to 2-chloropyridine using a chlorinating agent like phosphorus oxychloride or phosgene.[3][4]

Synthesis of 4-Butylbenzoyl Chloride

The acyl chloride precursor, 4-butylbenzoyl chloride, is typically prepared from 4-butylbenzoic acid. The most straightforward method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5]

Table 1: Physicochemical Properties of Key Reactants

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chloropyridine | 2-chloropyridine | C₅H₄ClN | 113.54 | 166 |

| 4-Butylbenzoyl chloride | 4-butylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 | ~250 at 760 mmHg |

Part 2: Primary Synthetic Route: Friedel-Crafts Acylation

The most direct conceptual route to this compound is the Friedel-Crafts acylation of 2-chloropyridine with 4-butylbenzoyl chloride. This reaction involves the electrophilic substitution of a hydrogen atom on the pyridine ring with the 4-butylbenzoyl group.

Challenges of Friedel-Crafts Acylation on Pyridine

It is crucial to acknowledge that pyridine and its derivatives are generally poor substrates for classical Friedel-Crafts reactions.[6] The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged pyridinium species. This deactivates the ring towards electrophilic attack.[7] However, the presence of an electron-withdrawing chlorine atom at the 2-position further deactivates the ring but also directs incoming electrophiles.

Regioselectivity: Acylation at the 5-Position

In 2-chloropyridine, the chlorine atom is an ortho, para-director, while the pyridine nitrogen is a meta-director. The positions ortho and para to the chlorine are 3 and 5. The positions meta to the nitrogen are 3 and 5. Therefore, both directing effects favor substitution at the 3 and 5 positions. Steric hindrance from the adjacent chlorine atom at the 2-position may disfavor attack at the 3-position, leading to a preference for acylation at the 5-position.

Detailed Mechanism of Formation

The mechanism of the Friedel-Crafts acylation in this context can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from 4-butylbenzoyl chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[8]

-

Electrophilic Aromatic Substitution: The π-electrons of the 2-chloropyridine ring attack the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyridine ring and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step.

Caption: Mechanism of Friedel-Crafts Acylation.

Hypothetical Experimental Protocol for Friedel-Crafts Acylation

Materials:

-

2-Chloropyridine

-

4-Butylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)[9]

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 4-butylbenzoyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15 minutes, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold aqueous HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Part 3: Alternative Synthetic Routes

Given the potential challenges with the Friedel-Crafts approach, it is prudent to consider alternative synthetic strategies.

Grignard Reagent-Based Synthesis

This method involves the reaction of a pyridyl Grignard reagent with the acyl chloride.[10][11]

Workflow:

-

Formation of Grignard Reagent: 2-Chloro-5-bromopyridine (or another suitably halogenated precursor) is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 2-chloro-5-pyridylmagnesium bromide.[11][12]

-

Acylation: The prepared Grignard reagent is then reacted with 4-butylbenzoyl chloride at low temperature.

-

Workup: The reaction is quenched with an aqueous acid solution to yield the desired product.

Sources

- 1. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 2. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Khan Academy [khanacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical and chemical characteristics of 5-(4-Butylbenzoyl)-2-chloropyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Intermediate in Modern Medicinal Chemistry

5-(4-Butylbenzoyl)-2-chloropyridine is a specialized heterocyclic ketone of significant interest to researchers in drug discovery and synthetic chemistry. Its molecular architecture, combining a 2-chloropyridine ring with a 4-butylbenzoyl moiety, presents a versatile scaffold for the development of novel therapeutics. The 2-chloropyridine unit serves as a key reactive handle, particularly for nucleophilic aromatic substitution, allowing for the strategic introduction of diverse functional groups. Simultaneously, the benzoylpyridine core is a recognized "privileged structure" in medicinal chemistry, found in numerous bioactive agents targeting the central nervous system and other biological systems.[1][2]

This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, handling, and potential applications.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its structural and chemical identifiers. While it is a specialized reagent and may not have a registered CAS number, its systematic nomenclature and molecular formula provide an unambiguous definition.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (4-butylphenyl)(6-chloro-3-pyridinyl)methanone | N/A |

| Synonym | This compound | [3] |

| Molecular Formula | C₁₆H₁₆ClNO | [3] |

| Molecular Weight | 273.76 g/mol | N/A |

| InChI Key | NETFNRUZCKDQRG-UHFFFAOYSA-N | [4] |

Note: As of the date of this publication, a specific CAS Registry Number has not been assigned to this compound, reflecting its status as a niche research chemical.

Physical and Chemical Properties

Quantitative physical data for this specific molecule is not widely published. The properties listed below are based on data from suppliers and analogous compounds.

| Property | Value / Description | Reference |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Solubility | Soluble in methanol, acetone, and methylene chloride. Insoluble in water. | [3] |

| Melting Point | Not determined. | N/A |

| Boiling Point | Not determined. | N/A |

| Stability | Stable under recommended storage conditions (ambient temperature, dry, well-ventilated). | [3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| Hazardous Decomposition | Upon thermal decomposition, may release toxic fumes including nitrogen oxides, carbon oxides, and hydrogen chloride. | [3] |

Synthesis and Purification

The most logical and field-proven approach for synthesizing this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the pyridine ring and the benzoyl group.[5]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves activating 4-butylbenzoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 2-chloropyridine ring. The substitution is expected to occur at the 5-position of the pyridine ring, which is meta to the deactivating chloro group and para to the ring nitrogen, a common regiochemical outcome in pyridine chemistry.

Caption: Proposed Friedel-Crafts acylation workflow for synthesis.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is a representative methodology based on standard Friedel-Crafts procedures and must be optimized for safety and yield.

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in a dry, inert solvent such as carbon disulfide (CS₂) or 1,2-dichloroethane (DCE).

-

Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Slowly add 4-butylbenzoyl chloride (1.0 eq.) dropwise to the suspension while stirring. Allow the mixture to stir for 30 minutes at 0°C to facilitate the formation of the acylium ion complex.

-

Electrophilic Substitution: Add 2-chloropyridine (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the crude product.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue via column chromatography on silica gel or recrystallization to yield the final product.

Analytical Characterization

Confirming the identity and purity of this compound requires a suite of standard analytical techniques. While a definitive experimental spectrum for this compound is not publicly available, the expected spectral features can be reliably predicted based on its constituent functional groups.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Pyridyl): 3 protons exhibiting characteristic doublet and doublet of doublets splitting patterns in the δ 7.5-9.0 ppm range.[6][7] - Aromatic Protons (Phenyl): 4 protons appearing as two distinct doublets (an AA'BB' system) in the δ 7.2-7.8 ppm range. - Butyl Chain Protons: A triplet for the terminal methyl group (~0.9 ppm), and multiplets for the three methylene groups (~1.3-2.7 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically δ 190-200 ppm.[8] - Aromatic Carbons: Multiple signals in the δ 120-160 ppm range for both the pyridine and phenyl rings. - Butyl Chain Carbons: Four distinct signals in the aliphatic region (δ 14-35 ppm). |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹. - Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. - Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[9][10][11] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 273, accompanied by a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of the ³⁷Cl isotope.[12][13][14] - Key Fragments: Expected fragmentation patterns include loss of the butyl group (m/z 216), cleavage at the carbonyl group to give the 4-butylbenzoyl cation (m/z 161) and the 6-chloro-3-pyridinyl cation (m/z 112). |

Standard Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound.

-

Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, use gentle warming.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Transfer: Transfer the clear solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization. The presence of the reactive chlorine atom is the key to its utility.

Role as a Synthetic Building Block

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloride by a wide range of nucleophiles, including:

-

Amines (R-NH₂): To generate 2-amino-pyridine derivatives.

-

Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxy-pyridine ethers.

-

Thiols (R-SH): To create 2-thioether derivatives.

This reactivity enables the rapid diversification of the scaffold, which is a cornerstone of modern medicinal chemistry programs aimed at exploring structure-activity relationships (SAR).[15]

Caption: Diversification via Nucleophilic Aromatic Substitution.

Potential Therapeutic Targets

While specific biological activity for this compound is not reported, the benzoylpyridine and related benzoylpiperidine scaffolds are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1][2] Derivatives of this molecule could be investigated for activity as:

-

Serotonin (5-HT) and Dopamine (D₂) Receptor Ligands: For potential applications in treating psychosis, depression, and anxiety.[1]

-

Enzyme Inhibitors: The ketone functionality could act as a hydrogen bond acceptor, interacting with active sites of various enzymes.

-

G-Protein-Coupled Receptor (GPCR) Modulators: The overall structure is suitable for exploring interactions with various GPCRs, which are a major class of drug targets.[16]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on data for structurally similar and reactive chemicals.[17]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Inhalation: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous safety protocol is mandatory when handling this compound.

Caption: Standard workflow for safe handling of the compound.

Storage and Disposal

-

Storage: Store the compound at ambient temperature in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed when not in use.[3]

-